molecular formula C7H12ClF3N2O B3024415 2,2,2-Trifluoro-N-(piperidin-4-yl)acetamide hydrochloride CAS No. 59185-28-3

2,2,2-Trifluoro-N-(piperidin-4-yl)acetamide hydrochloride

Cat. No.: B3024415
CAS No.: 59185-28-3
M. Wt: 232.63 g/mol
InChI Key: DZZPLJJYVMWODK-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-(piperidin-4-yl)acetamide hydrochloride is a fluorinated piperidine derivative with the molecular formula C₇H₁₄ClF₃N and a molecular weight of 185.65 g/mol . The compound features a piperidin-4-ylamine core modified with a trifluoroacetamide group and a hydrochloride salt. This structure is commonly explored in pharmaceutical chemistry due to fluorine’s ability to modulate pharmacokinetic properties, such as bioavailability and resistance to oxidative metabolism .

Properties

IUPAC Name

2,2,2-trifluoro-N-piperidin-4-ylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F3N2O.ClH/c8-7(9,10)6(13)12-5-1-3-11-4-2-5;/h5,11H,1-4H2,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZZPLJJYVMWODK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC(=O)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-N-(piperidin-4-yl)acetamide hydrochloride typically involves the reaction of 2,2,2-trifluoroacetamide with piperidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-(piperidin-4-yl)acetamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Research has indicated that 2,2,2-Trifluoro-N-(piperidin-4-yl)acetamide hydrochloride exhibits various biological activities. Its interactions with neurotransmitter receptors and metabolic enzymes suggest potential therapeutic applications.

Potential Therapeutic Uses

  • Anticonvulsant Activity: Preliminary studies indicate that this compound may possess anticonvulsant properties, making it a candidate for further investigation in seizure disorders .
  • Neurotransmitter Modulation: The piperidine structure suggests possible interactions with neurotransmitter systems, which could be beneficial in treating neurological conditions.
  • Enzyme Interaction: The compound may affect enzymes involved in metabolic pathways, warranting exploration for metabolic disorders.

Case Studies

Several studies have explored the applications of this compound:

  • Study on Anticonvulsant Effects:
    • Objective: To evaluate the anticonvulsant properties of the compound.
    • Findings: Demonstrated efficacy in reducing seizure frequency in animal models.
    • Conclusion: Suggests potential for development as an anticonvulsant medication.
  • Neurotransmitter Interaction Study:
    • Objective: To assess the interaction with neurotransmitter receptors.
    • Findings: Indicated modulation of GABAergic and glutamatergic systems.
    • Conclusion: Highlights its potential role in treating anxiety and mood disorders.
  • Metabolic Pathway Investigation:
    • Objective: To explore enzyme interactions.
    • Findings: Identified inhibition of specific metabolic enzymes linked to obesity.
    • Conclusion: Points towards possible applications in metabolic disorder treatments.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-N-(piperidin-4-yl)acetamide hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, leading to inhibition or modulation of their activity. The piperidine ring may also play a role in the compound’s overall biological activity by interacting with various receptors and pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological Implications Reference
2,2,2-Trifluoro-N-(piperidin-4-yl)acetamide hydrochloride C₇H₁₄ClF₃N 185.65 Piperidine core, trifluoroacetamide, hydrochloride salt Baseline for comparison; balanced lipophilicity and basicity.
2,2,2-Trifluoro-N-(4-methylpiperidin-3-yl)acetamide hydrochloride C₈H₁₄ClF₃N₂O 246.66 Methyl substitution on piperidine; additional nitrogen and oxygen Increased steric bulk may reduce binding flexibility; altered metabolic pathways.
N-[(4-Methylphenyl)methyl]-2-(piperidin-4-yl)acetamide hydrochloride C₁₅H₂₂N₂O 246.35 Benzyl group with methyl substituent; no fluorine Enhanced aromatic interactions but reduced metabolic stability due to lack of fluorine.
2,2,2-Trifluoro-N-{[3-(piperidin-4-yl)-1H-1,2,4-triazol-5-yl]methyl}acetamide C₁₀H₁₄F₃N₅O 277.25 Triazole ring conjugated to piperidine Additional hydrogen bonding sites; potential for improved target affinity.
2,2,2-Trifluoro-N-[(1,2,3,4-tetrahydroisoquinolin-3-yl)methyl]acetamide hydrochloride C₁₂H₁₄ClF₃N₂O 294.70 Tetrahydroisoquinoline scaffold Extended aromatic system for π-π stacking; possible CNS activity due to structural mimicry.
2,2,2-Trifluoro-N-(3-pyridyl)acetamide C₇H₅F₃N₂O 190.13 Pyridine ring instead of piperidine Reduced basicity; altered solubility and absorption profiles.
2,2,2-Trifluoro-N-(2,2,2-trifluoroethyl)acetamide C₄H₃F₆NO 195.06 Trifluoroethyl group replacing piperidine High lipophilicity; potential toxicity due to excessive fluorination.

Detailed Analysis of Analogues

Substituent Effects on Piperidine Core
  • The additional oxygen and nitrogen atoms suggest possible metabolic oxidation pathways distinct from the parent compound.
  • Benzyl Substitution () : The benzyl group in N-[(4-methylphenyl)methyl]-2-(piperidin-4-yl)acetamide hydrochloride enhances aromatic interactions but removes fluorine, reducing electron-withdrawing effects and metabolic stability .
Heterocyclic Modifications
  • Triazole Incorporation () : The 1,2,4-triazole ring in 2,2,2-Trifluoro-N-{[3-(piperidin-4-yl)-1H-1,2,4-triazol-5-yl]methyl}acetamide adds hydrogen-bonding capacity and aromaticity, which could improve binding to enzymes or receptors requiring planar interactions .
Fluorination and Electronic Effects

    Biological Activity

    2,2,2-Trifluoro-N-(piperidin-4-yl)acetamide hydrochloride is a compound of interest due to its unique trifluoromethyl group and piperidine moiety, which contribute to its biological activity. This article provides a comprehensive overview of the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

    The compound is characterized by the following chemical structure:

    • Molecular Formula : C7_7H9_9ClF3_3N1_1O1_1
    • Molecular Weight : 201.6 g/mol

    The trifluoromethyl group in the compound enhances lipophilicity and metabolic stability, which can lead to increased potency and selectivity in biological systems. The piperidine ring is known for its ability to interact with various receptors and enzymes, making it a versatile scaffold in medicinal chemistry.

    Antimicrobial Activity

    Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced antimicrobial properties. For instance, studies have shown that derivatives of piperidine with trifluoromethyl substitutions can inhibit bacterial growth effectively.

    Bacterial Strain MIC (µg/mL) Activity
    E. coli50Moderate
    S. aureus25High
    P. aeruginosa100Low

    In a study focusing on similar compounds, those with the trifluoromethyl group demonstrated significant inhibition against Gram-positive bacteria like Staphylococcus aureus, with MIC values as low as 25 µg/mL .

    Enzymatic Inhibition

    The compound has been evaluated for its potential as an inhibitor of various enzymes. For example, it shows promise in inhibiting enzymes involved in metabolic pathways relevant to cancer and inflammation.

    • Target Enzyme : 17β-Hydroxysteroid Dehydrogenase Type 3
    • IC50 Value : 700 nM (indicative of potent inhibition)

    This level of inhibition suggests that this compound may be beneficial in therapeutic strategies targeting hormone-dependent tumors .

    Case Studies

    • Antibacterial Efficacy
      A recent study evaluated the antibacterial efficacy of various analogs of piperidine derivatives, including the trifluoroacetamide variant. The results indicated a significant zone of inhibition against both Gram-positive and Gram-negative bacteria. The most effective analogs were those that maintained the trifluoromethyl substitution while optimizing other functional groups .
    • Cancer Research
      In another investigation, researchers explored the effects of this compound on cancer cell lines. The results demonstrated that it could induce apoptosis in certain leukemia cell lines at concentrations as low as 10 nM, highlighting its potential as an anticancer agent .

    Q & A

    Q. Basic

    • NMR : ¹H/¹³C NMR confirms piperidine ring conformation and trifluoroacetyl group integration. The downfield shift of the acetamide proton (~8.5–9.5 ppm) indicates hydrogen bonding with HCl .
    • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H⁺]⁺ for C₇H₁₁F₃N₂O·HCl) and detects fragmentation patterns .
    • FT-IR : Peaks at ~1650–1700 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) confirm acetamide formation .

    How can researchers resolve discrepancies in reported biological activity data for this compound across different studies?

    Advanced
    Discrepancies often arise from:

    • Purity variations : Use orthogonal purity assays (HPLC, NMR, elemental analysis) to rule out impurity interference .
    • Assay conditions : Standardize cell lines (e.g., HEK-293 vs. HeLa), incubation times, and solvent controls (DMSO concentration ≤0.1%) .
    • Structural analogs : Compare activity with non-fluorinated analogs (e.g., N-(piperidin-4-yl)acetamide) to isolate the trifluoroacetyl group’s contribution .

    What computational strategies are employed to predict the reactivity and stability of fluorinated piperidine derivatives like this compound?

    Q. Advanced

    • Density Functional Theory (DFT) : Calculates electron distribution to predict nucleophilic/electrophilic sites on the piperidine ring and trifluoroacetyl group .
    • Molecular Dynamics (MD) : Simulates solvation effects and conformational stability in biological membranes .
    • QSAR Models : Relate substituent effects (e.g., fluorine electronegativity) to pharmacokinetic parameters like logP and solubility .

    What are the critical parameters for ensuring high purity (>98%) during synthesis, and how are impurities identified?

    Q. Basic

    • Key parameters :
      • Anhydrous conditions to prevent hydrolysis of the trifluoroacetyl group.
      • Strict temperature control (<0°C during acyl chloride reactions) .
    • Impurity profiling :
      • HPLC-MS : Identifies byproducts like unreacted piperidine or hydrolyzed acetamide .
      • ¹⁹F NMR : Detects residual trifluoroacetic acid or incomplete acetylation .

    How does the trifluoroacetyl group influence the compound’s pharmacokinetic properties compared to non-fluorinated analogs?

    Q. Advanced

    • Lipophilicity : The trifluoroacetyl group increases logP by ~1.5 units, enhancing blood-brain barrier permeability .
    • Metabolic stability : Fluorine reduces oxidative metabolism by cytochrome P450 enzymes, prolonging half-life in vivo .
    • Solubility : Fluorination decreases aqueous solubility but improves organic solvent compatibility for formulation .

    What in vitro assays are commonly used to assess the compound’s biological activity, and what are their methodological considerations?

    Q. Basic

    • Enzyme inhibition assays : Measure IC₅₀ against targets like acetylcholinesterase or kinases using fluorogenic substrates (e.g., 4-methylumbelliferyl acetate) .
    • Cytotoxicity screening : MTT or resazurin assays in cancer cell lines; ensure cell viability >95% in vehicle controls .
    • Receptor binding : Radioligand displacement assays (e.g., ³H-labeled ligands) with correction for non-specific binding .

    What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity, if applicable?

    Q. Advanced

    • Racemization risk : The piperidine ring’s stereocenter may racemize under acidic/basic conditions. Use chiral HPLC to monitor enantiopurity during salt formation .
    • Process control : Implement continuous flow reactors for precise temperature and mixing control, reducing batch-to-batch variability .
    • Crystallization optimization : Use polymorph screening (e.g., solvent-antisolvent systems) to isolate the desired crystalline form .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    2,2,2-Trifluoro-N-(piperidin-4-yl)acetamide hydrochloride
    Reactant of Route 2
    Reactant of Route 2
    2,2,2-Trifluoro-N-(piperidin-4-yl)acetamide hydrochloride

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